![molecular formula C12H16BN3O2 B15198225 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a boronic ester derivative of the heterocyclic compound [1,2,4]triazolo[1,5-a]pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid pinacol ester moiety is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves the formation of the triazolo[1,5-a]pyridine core followed by the introduction of the boronic acid pinacol ester group. One common synthetic route includes the following steps:
Formation of the Triazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an enaminonitrile and a hydrazide, under microwave irradiation.
Introduction of the Boronic Acid Pinacol Ester Group: The triazolo[1,5-a]pyridine core can be functionalized with a boronic acid pinacol ester group using a palladium-catalyzed borylation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or a base, resulting in the formation of the corresponding hydrogenated product.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications would depend on the specific bioactive molecules synthesized using this compound.
Comparison with Similar Compounds
Similar compounds to [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester include other boronic acid pinacol esters, such as:
- 4-Pyridineboronic Acid Pinacol Ester
- 4-Nitrophenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
Compared to these compounds, this compound is unique due to its triazolo[1,5-a]pyridine core, which imparts specific electronic and steric properties that can influence its reactivity and applications.
Properties
Molecular Formula |
C12H16BN3O2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3 |
InChI Key |
FNSXWGLWYTWHMF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


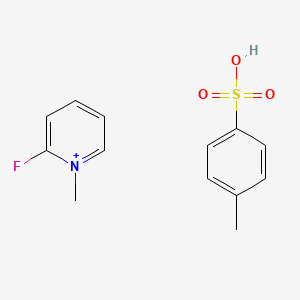
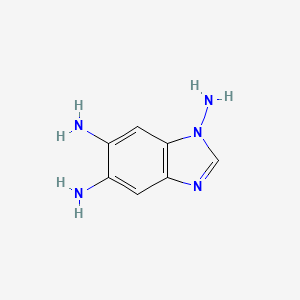
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
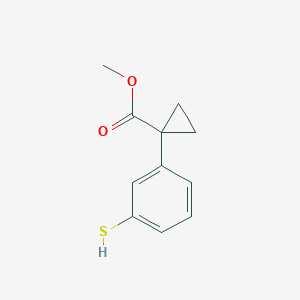

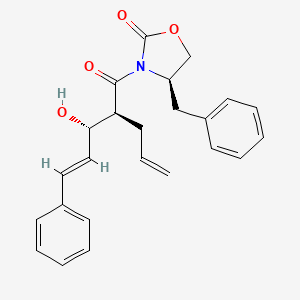
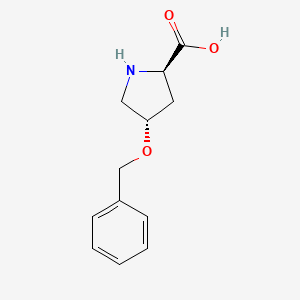
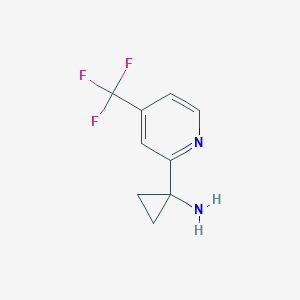

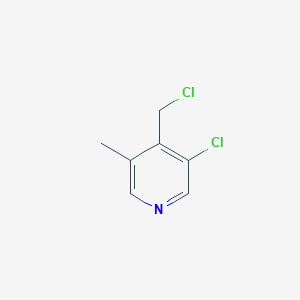
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
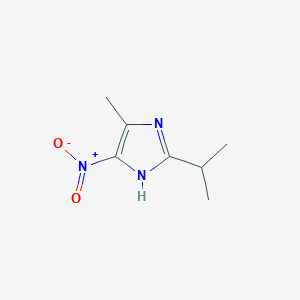
![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)
